

# An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-nitrobenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Bromo-3-(bromomethyl)-5-nitrobenzene

**Cat. No.:** B161366

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CAS Number: 139194-80-2

This technical guide provides a comprehensive overview of **1-Bromo-3-(bromomethyl)-5-nitrobenzene**, a versatile trifunctional building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

## Introduction: A Trifunctional Scaffold for Complex Synthesis

**1-Bromo-3-(bromomethyl)-5-nitrobenzene** is a highly functionalized aromatic compound featuring a bromine atom, a reactive bromomethyl group, and an electron-withdrawing nitro group. This unique substitution pattern on the benzene ring provides three distinct points for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. The interplay of the electronic effects of these substituents governs its reactivity, allowing for selective transformations at each functional group. This guide will explore the synthetic utility of this molecule, grounded in established chemical principles and supported by detailed experimental methodologies.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of **1-Bromo-3-(bromomethyl)-5-nitrobenzene**

Property	Value	Source(s)
CAS Number	139194-80-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	294.93 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-bromo-3-(bromomethyl)-5-nitrobenzene	<a href="#">[1]</a>
Synonyms	3-Bromo-5-nitrobenzyl bromide	<a href="#">[1]</a>
Appearance	Likely a solid at room temperature	Inferred
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone)	Inferred

#### Spectroscopic Data:

While a complete set of experimental spectra for **1-Bromo-3-(bromomethyl)-5-nitrobenzene** is not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. For instance, spectral data for the closely related 1-(bromomethyl)-3-nitrobenzene (CAS 3958-57-4) is available and can serve as a useful reference.[\[2\]](#)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling. A characteristic singlet for the two benzylic protons of the bromomethyl group would appear further downfield (typically around 4.5-5.0 ppm).
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon of the bromomethyl group appearing in the aliphatic region

and the six aromatic carbons in the downfield region. The carbons attached to the bromine and nitro groups will be significantly influenced by their electronic effects.

- **IR Spectroscopy:** The infrared spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the  $\text{CH}_2$  group, C=C stretching of the ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around  $1530\text{-}1500\text{ cm}^{-1}$  and  $1350\text{-}1330\text{ cm}^{-1}$ ). The C-Br stretching vibrations will appear in the fingerprint region.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of two bromine atoms ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

## Synthesis of **1-Bromo-3-(bromomethyl)-5-nitrobenzene**: A Two-Step Approach

The synthesis of **1-Bromo-3-(bromomethyl)-5-nitrobenzene** can be efficiently achieved through a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 1-bromo-3-methyl-5-nitrobenzene, followed by a selective benzylic bromination.

### Step 1: Synthesis of the Precursor, **1-Bromo-3-methyl-5-nitrobenzene**

The synthesis of 1-bromo-3-methyl-5-nitrobenzene is not explicitly detailed in readily available literature. However, a plausible and efficient route involves the nitration of 3-bromotoluene. The directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing) will lead to a mixture of isomers. The desired 1-bromo-3-methyl-5-nitrobenzene will be one of the major products due to steric hindrance at the position between the two substituents.

Experimental Protocol: Nitration of 3-Bromotoluene

Causality: This protocol is based on standard nitration procedures for substituted benzenes. The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion ( $\text{NO}_2^+$ ), the

active electrophile for the reaction. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions.

#### Materials:

- 3-Bromotoluene
- Concentrated Nitric Acid (68%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Dichloromethane (DCM) or Diethyl Ether
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
- Once the nitrating mixture is prepared and cooled, slowly add 3-bromotoluene dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice.

- Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The desired 1-bromo-3-methyl-5-nitrobenzene can be purified from the isomeric mixture by column chromatography on silica gel.

## Step 2: Benzylic Bromination to Yield 1-Bromo-3-(bromomethyl)-5-nitrobenzene

The second step involves the selective bromination of the methyl group of 1-bromo-3-methyl-5-nitrobenzene. This is a free-radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light.<sup>[3]</sup>

### Experimental Protocol: Free-Radical Bromination

**Causality:** This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the stability of the resulting benzylic radical through resonance with the aromatic ring. The benzylic radical then reacts with a molecule of Br<sub>2</sub> (generated in situ from the reaction of HBr with NBS) to form the product and another bromine radical, propagating the chain. The use of NBS is advantageous as it maintains a low concentration of Br<sub>2</sub> in the reaction mixture, which suppresses the competing electrophilic aromatic bromination. <sup>[3]</sup>

### Materials:

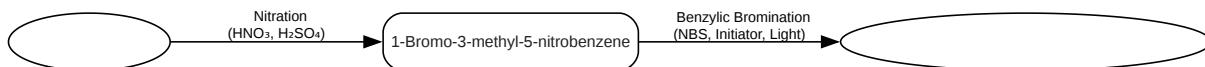
- 1-Bromo-3-methyl-5-nitrobenzene
- N-Bromosuccinimide (NBS)

- Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon Tetrachloride (CCl<sub>4</sub>) or Acetonitrile (MeCN) (Note: CCl<sub>4</sub> is a known carcinogen and its use is discouraged. Acetonitrile is a safer alternative.)
- A light source (e.g., a 100W tungsten lamp)
- Saturated Sodium Thiosulfate Solution
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-5-nitrobenzene in carbon tetrachloride or acetonitrile.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
- Heat the mixture to reflux while irradiating with a light source.
- Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.
- Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **1-Bromo-3-(bromomethyl)-5-nitrobenzene** can be purified by recrystallization or column chromatography.

Diagram 1: Synthesis Workflow



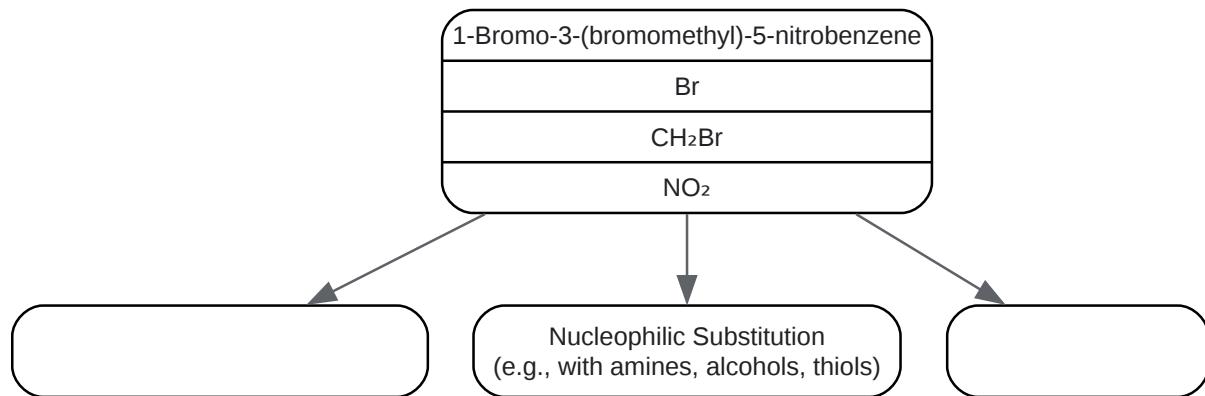
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Caption: A two-step synthesis of **1-Bromo-3-(bromomethyl)-5-nitrobenzene**.

## Reactivity and Synthetic Utility

The synthetic utility of **1-Bromo-3-(bromomethyl)-5-nitrobenzene** arises from the distinct reactivity of its three functional groups.

Diagram 2: Reactivity Map



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Caption: Reactivity of the functional groups of the title compound.

## The Bromomethyl Group: A Handle for Alkylation

The bromomethyl group is a highly reactive benzylic halide. The carbon atom is electrophilic and susceptible to nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) reactions. This allows for the facile introduction of a wide range of functionalities by reaction with various nucleophiles such as amines, alcohols, thiols, and carbanions. This makes it an excellent building block for constructing more complex molecular architectures.

## The Aryl Bromide: A Gateway to Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds, stilbenes, and aryl alkynes, respectively. These structural motifs are prevalent in many pharmaceutical agents and functional materials.

## The Nitro Group: A Precursor to the Amino Group and a Director of Substitution

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (positions 2, 4, and 6 relative to the nitro group). More importantly, the nitro group can be readily and selectively reduced to an amino group (-NH<sub>2</sub>). This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative can undergo a plethora of further reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

## Potential Applications in Drug Discovery and Materials Science

While specific applications of **1-Bromo-3-(bromomethyl)-5-nitrobenzene** are not extensively documented in the literature, its structural features suggest significant potential in several areas of research and development.

- Medicinal Chemistry: As a trifunctional intermediate, this compound can be used to synthesize libraries of complex molecules for screening for biological activity. The ability to sequentially or orthogonally modify the three functional groups allows for the systematic exploration of chemical space around a central scaffold. Halogenated benzyl bromides are known to be valuable intermediates in the synthesis of various pharmaceuticals.<sup>[4]</sup>
- Materials Science: The rigid aromatic core and the potential for extensive functionalization make this molecule a candidate for the synthesis of novel organic materials. For instance, it

could be incorporated into polymers or dendrimers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

## Safety and Handling

**1-Bromo-3-(bromomethyl)-5-nitrobenzene** is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the GHS classifications for similar compounds, it is likely to be harmful if swallowed, cause skin corrosion or irritation, and cause serious eye damage.<sup>[1]</sup> Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Conclusion

**1-Bromo-3-(bromomethyl)-5-nitrobenzene** is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecular architectures relevant to drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity, offering a solid foundation for its use in research and development.

## References

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